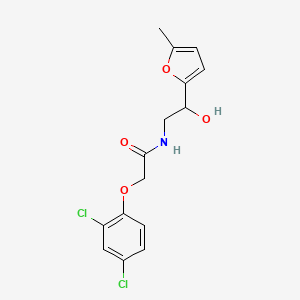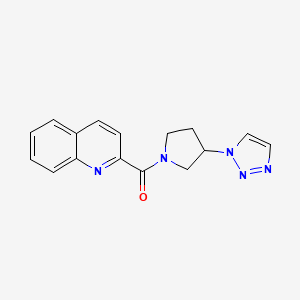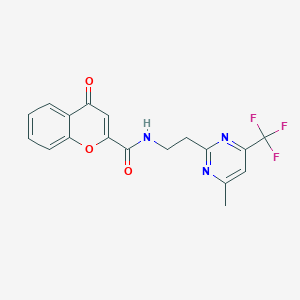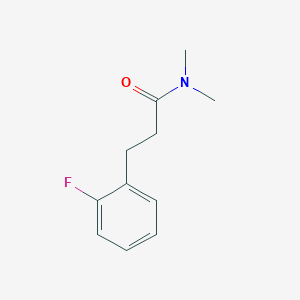
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one structure, which is also known as a benzopyrone structure . They have been widely studied due to their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .
Molecular Structure Analysis
The molecular structure of coumarins consists of a benzene ring fused with a α-pyrone nucleus . This structure may vary depending on the specific substitutions on the benzene or pyrone rings.Chemical Reactions Analysis
The chemical reactions of coumarins can vary widely depending on their specific structures and the conditions under which they are reacted. Some coumarins have been shown to undergo reactions such as O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarins can vary depending on their specific structures. Some general properties of coumarins include their aromaticity, planarity, and the ability to form hydrogen bonds .作用機序
Target of Action
The primary targets of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate are currently unknown. This compound is a derivative of coumarin , a natural constituent of many plants and essential oils
Mode of Action
It’s known that coumarin derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a coumarin derivative, it may potentially influence pathways where coumarins are known to act, such as the inhibition of the enzyme cyclooxygenase . .
Pharmacokinetics
It’s known that the presence of a chlorine atom can often improve the pharmacokinetic properties of compounds by offering increased resistance to metabolic degradation . .
Result of Action
As a coumarin derivative, it may share some of the known effects of coumarins, such as anti-inflammatory, anticoagulant, and antimicrobial activities . .
実験室実験の利点と制限
One of the advantages of using 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its stability and ease of synthesis. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the investigation of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate. One potential area of research is the investigation of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further investigation is needed to determine its potential use in the treatment of cardiovascular diseases, such as atherosclerosis. Furthermore, the investigation of its potential use in combination with other compounds for the treatment of cancer is an area of future research. Finally, the development of more efficient synthesis methods for this compound may lead to its wider use in scientific research.
In conclusion, this compound is a promising compound that has shown potential in various scientific research areas. Its stability, ease of synthesis, and low toxicity make it an attractive candidate for further investigation. The investigation of its potential use in various diseases, such as Alzheimer's disease, diabetes, and cancer, is an area of future research that holds great promise in the field of scientific research.
合成法
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate involves the reaction of 4-methylthis compound with 2-methylpropanoic acid and thionyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out under reflux conditions. The resulting product is then purified through column chromatography to obtain a pure form of this compound.
科学的研究の応用
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate has been extensively studied for its potential use in various scientific research areas. It has been investigated as a potential anti-inflammatory, antioxidant, and anticancer agent. Additionally, it has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular diseases.
Safety and Hazards
特性
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)19(21)23-15-9-10-16-13(3)18(14-7-5-4-6-8-14)20(22)24-17(16)11-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGLHPONTJAJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl)acetate](/img/structure/B2999935.png)
![Ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2999937.png)
![3-(2-Ethoxyphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2999938.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2999943.png)



![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)
![N-(2-bromophenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2999950.png)
![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)
